N-(5-Aminopentyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(5-Aminopentyl)-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoroacetamide group attached to a pentyl chain with an amino group at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Aminopentyl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-aminopentylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{5-Aminopentylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-Aminopentyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Substitution: The trifluoroacetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the trifluoroacetamide group may produce primary amines.
Scientific Research Applications
N-(5-Aminopentyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-Aminopentyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The amino group can also participate in covalent bonding with nucleophilic sites on biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(5-Aminopentyl)acetamide: Similar structure but lacks the trifluoroacetamide group.
N-(5-Aminopentyl)biotinamide: Contains a biotin moiety instead of the trifluoroacetamide group.
Uniqueness
N-(5-Aminopentyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
183724-35-8 |
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Molecular Formula |
C7H13F3N2O |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
N-(5-aminopentyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)6(13)12-5-3-1-2-4-11/h1-5,11H2,(H,12,13) |
InChI Key |
YSGNIOUCBHVYJG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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